molecular formula C2H7AsNaO2 B1681037 Sodium cacodylate CAS No. 124-65-2

Sodium cacodylate

Cat. No.: B1681037
CAS No.: 124-65-2
M. Wt: 160.99 g/mol
InChI Key: CZXGUGUKNDYHFE-UHFFFAOYSA-N
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Description

Introduction to Sodium Cacodylate

Historical Development and Discovery

The story of this compound begins with the 18th-century discovery of Cadet’s fuming liquid , a reaction product of arsenic trioxide (As₂O₃) and potassium acetate (CH₃CO₂K). This volatile mixture, synthesized by French chemist Louis Claude Cadet de Gassicourt in 1760, contained cacodyl oxide ((CH₃)₂As)₂O and cacodyl ((CH₃)₂As)₂. These compounds, characterized by their pungent odor and toxic properties, marked the birth of organometallic chemistry.

In the 19th century, Robert Bunsen at the University of Marburg conducted pioneering studies on cacodyl derivatives. He noted their ability to induce physiological effects such as tingling extremities and blackened tongues upon exposure. By the early 20th century, this compound emerged as a stable derivative of cacodylic acid, enabling safer handling and therapeutic exploration. Holmes C. Jackson and colleagues demonstrated its decomposition into bioactive inorganic arsenic in vivo, validating its pharmacological potential.

Significance in Organometallic Chemistry

This compound’s importance lies in its role as a bridge between inorganic and organic arsenic chemistry. The cacodyl group ((CH₃)₂As) represents one of the earliest examples of metal-carbon bonding , predating modern organometallic complexes. Key milestones include:

  • Cacodyl Oxide : Recognized as the first synthetic organometallic compound, its structure provided insights into arsenic’s ability to form stable bonds with methyl groups.
  • Redox Behavior : Cacodylic acid (parent compound of this compound) undergoes reduction to dimethylarsine (CH₃)₂AsH, a versatile intermediate for synthesizing arsenic-containing polymers and ligands.

Table 1: Key Cacodyl Compounds and Their Properties

Compound Formula Role in Chemistry
Cacodyl oxide ((CH₃)₂As)₂O First organometallic compound
This compound (CH₃)₂AsO₂Na Buffer in crystallography
Cacodylic acid (CH₃)₂AsO₂H Herbicide precursor

Relationship to Cacodylic Acid and Cacodyl Compounds

This compound is the sodium salt of cacodylic acid, formed via neutralization:
$$
\text{(CH₃)₂AsO₂H + NaOH → (CH₃)₂AsO₂Na + H₂O}
$$
This reaction enhances solubility and stability, making it preferable for laboratory use. The cacodyl group’s reactivity is central to its applications:

  • Herbicidal Activity : Cacodylic acid and its salts disrupt plant metabolic pathways, leading to their use in Agent Blue during the Vietnam War.
  • Chemical Synthesis : Cacodyl intermediates facilitate arsenic-carbon bond formation, enabling the creation of organoarsenic dyes and catalysts.

Contemporary Importance in Scientific Research

Protein Crystallography

This compound’s buffering capacity (effective pH 5.0–7.5) and structural similarity to phosphate make it ideal for X-ray crystallography . It mediates protein-DNA interactions and stabilizes macromolecular structures. Notably, its arsenic atoms generate anomalous scattering signals, enabling de novo phase determination in structures like Streptococcus mutans pyrazinamidase.

Electron Microscopy

In fixation protocols, this compound preserves ultrastructural details while minimizing osmotic shock. Its compatibility with glutaraldehyde and osmium tetroxide ensures high-resolution imaging of cellular components.

DNA Research

The compound’s inertness toward nucleic acids supports studies on DNA triplex formation and ribozyme folding. For example, it stabilizes G-quadruplex structures in telomeric regions.

Properties

CAS No.

124-65-2

Molecular Formula

C2H7AsNaO2

Molecular Weight

160.99 g/mol

IUPAC Name

sodium;dimethylarsinate

InChI

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);

InChI Key

CZXGUGUKNDYHFE-UHFFFAOYSA-N

SMILES

C[As](=O)(C)[O-].[Na+]

Isomeric SMILES

C[As](=O)(C)[O-].[Na+]

Canonical SMILES

C[As](=O)(C)O.[Na]

Appearance

Solid powder

Color/Form

Colorless to light yellow
Crystalline solid

density

greater than 1 at 68 °F (est) (USCG, 1999)
>1 at 20 °C (solid) (est)

melting_point

140 °F 140° F for trihydrate. Liquifies in water of hydration at 140° F and becomes anhydrous at 284° F (EPA, 1998)
200.0 °C
200 °C

Other CAS No.

124-65-2

physical_description

Sodium cacodylate appears as a white crystalline or granular solid with a slight odor. Toxic by ingestion, inhalation, and skin absorption. Used as a herbicide.

Pictograms

Acute Toxic; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in short chain alcohols;  insoluble in diethyl ether.
In water, 2X10+6 mg/l @ 25 °C.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arsicodile;  Arsine oxide, hydroxydimethyl-, sodium salt;  Arsinic acid, dimethyl-, sodium salt;  Arsycodile;  Arsysodila;  Bolate;  Bolls-eye; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cacodylate is typically synthesized by neutralizing cacodylic acid with a base such as sodium hydroxide. The reaction can be represented as follows: [ \text{(CH₃)₂AsO₂H} + \text{NaOH} \rightarrow \text{(CH₃)₂AsO₂Na} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure complete neutralization and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves careful monitoring of reaction conditions, including temperature and pH, to achieve high yields and consistent quality. The final product is often crystallized and purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium cacodylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Buffering Agent in Biochemical Studies

Sodium cacodylate is widely used as a buffering agent in biochemical experiments due to its effective pH range of 5.1 to 7.4. This property is crucial for maintaining the stability of biological samples during experimentation.

Table 1: pH Stability of this compound Buffers

Buffer Concentration (mM)pH Range
106.0
506.5
1007.0
2007.4

Source: Sigma-Aldrich

Toxicological Research

This compound serves as a source of arsenic in toxicological studies, allowing researchers to investigate the effects of arsenic exposure on various biological systems. It has been utilized to study the cytotoxic effects of arsenic compounds on human cells and bacteria, providing insights into cellular responses to toxic agents.

Case Study: Cytotoxic Effects on HeLa Cells

A study conducted by Abdullaev et al. demonstrated the cytotoxic effects of this compound on HeLa cells, revealing significant cell death at concentrations above 50 µM. This research highlights the compound's potential as a model for understanding arsenic toxicity in human cells .

Protein Crystallization and Structure Determination

The compound is also employed in protein crystallization, particularly for proteins containing cysteine residues. This compound can modify surface cysteines, facilitating the crystallization process and enabling structure determination through anomalous scattering techniques.

Case Study: As-SAD Phasing Method

Research published in a protein crystallography journal showcased the successful use of this compound buffers in solving protein structures via single-wavelength anomalous dispersion (SAD) phasing. The incorporation of arsenic from this compound allowed researchers to phase proteins effectively, significantly improving the quality of crystallographic data .

Microscopy Applications

In electron microscopy, this compound is frequently used to prepare samples for imaging. Its buffering capacity helps maintain sample integrity during fixation and embedding processes.

Table 2: Sample Preparation Using this compound

StepDescription
FixationSamples are fixed using glutaraldehyde buffered with this compound.
DehydrationGradual dehydration using ethanol solutions buffered with this compound enhances sample preservation for imaging.

Source: Research findings on microscopy techniques

Chemical Reactions and Modifications

This compound has been shown to facilitate specific chemical reactions involving cysteine residues in proteins, which can be leveraged for various biochemical assays.

Research Insights

A study indicated that this compound could be used to covalently modify proteins at surface cysteines, preventing unfavorable disulfide bond formation during crystallization . This modification is beneficial for achieving high-quality crystals necessary for X-ray diffraction studies.

Mechanism of Action

The primary mechanism of action of sodium cacodylate is its buffering capacity. When dissolved in water, it dissociates into sodium ions and cacodylate ions. These ions can neutralize small amounts of acids or bases, maintaining a stable pH environment. This buffering action is crucial in biochemical and electron microscopy applications, where pH stability is essential for preserving the integrity of biological samples .

Comparison with Similar Compounds

Sodium cacodylate is structurally and functionally compared to two key analogs: sodium acetate (a structurally distinct but functionally overlapping buffer) and rubidium cacodylate (a cation-substituted variant). Additionally, its toxicity profile contrasts sharply with non-arsenical buffers like Tris or phosphate.

This compound vs. Sodium Acetate
Property This compound Sodium Acetate
Chemical Structure Organoarsenical ($ \text{(CH}3\text{)}2\text{AsO}_2\text{Na} $) Carboxylate ($ \text{CH}_3\text{COONa} $)
pKa ~6.3 ~4.76
Buffering Range pH 5.0–7.4 pH 3.7–5.7
Toxicity High (arsenic content; chronic exposure risks) Low (generally recognized as safe)
Applications EM, crystallography, spectroscopy Low-pH biochemical assays

Key Findings :

  • This compound’s higher pKa makes it superior for near-neutral pH applications, such as preserving nucleic acid structures in CD spectroscopy .
  • In electrophoresis, substitution of acetate with cacodylate reduces protein mobility due to differences in ionic strength and buffer composition .
This compound vs. Rubidium Cacodylate
Property This compound Rubidium Cacodylate
Cation Na⁺ Rb⁺
Ionic Activity Low activity coefficient (similar to NaCl) High activity coefficient (similar to RbCl)
Applications Standard buffer for biological systems Specialized studies requiring Rb⁺ interactions

Key Findings :

  • Rubidium cacodylate exhibits higher ionic activity, making it suitable for probing cation-specific interactions in nucleic acid ion atmospheres .
This compound vs. Diethylbarbituric Acid (Veronal) Buffer
Property This compound Veronal Buffer
pKa ~6.3 ~8.0
Toxicity Moderate (arsenic) High (barbiturate derivatives)
Buffering Range pH 5.0–7.4 pH 7.0–9.0
Modern Use Preferred for EM and crystallography Largely obsolete due to safety concerns

Key Findings :

  • Veronal’s higher pKa made it historically useful for alkaline pH studies, but this compound’s lower toxicity and broader compatibility have supplanted its use .

Q & A

Basic: How is sodium cacodylate used in preparing fixative solutions for electron microscopy?

Answer: this compound is commonly used as a buffering agent in fixative solutions for electron microscopy due to its stability at physiological pH (6.5–7.4) and compatibility with heavy metal stains. A standard protocol involves combining 1–2% glutaraldehyde or paraformaldehyde with 0.1–0.2 M this compound buffer. For example, Fixative I in neuronal studies contains 1% glutaraldehyde, 1% paraformaldehyde, and 0.18 M this compound (pH 7.4), followed by post-fixation with osmium tetroxide in the same buffer . The buffer’s osmolarity (e.g., 820 mosmol/liter) must be verified using freezing-point depression devices to ensure cellular ultrastructure preservation .

Advanced: What factors influence the choice of this compound buffer concentration in preserving ultrastructural integrity during tissue fixation?

Answer: Buffer concentration (typically 0.1–0.3 M) is optimized based on tissue type, fixation duration, and downstream staining requirements. Higher concentrations (e.g., 0.3 M) enhance osmotic pressure, reducing cytoplasmic shrinkage in dense tissues like cartilage. However, excessive concentrations may precipitate fixatives like glutaraldehyde. Studies on Deiters’ neurons used 0.18 M this compound to balance osmolarity and pH stability, validated by morphometric analysis of neurofilament networks . Pre-experimental calibration with osmometers and pilot trials comparing 0.1 M vs. 0.3 M buffers are recommended to avoid artifacts .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer: this compound contains arsenic, requiring strict personal protective equipment (PPE) protocols: nitrile gloves, lab coats, and fume hood use during weighing. Acute exposure risks include respiratory irritation and dermatitis, as noted in MEDITEXT acute toxicity data . Waste must be neutralized with 10% bleach before disposal. Institutional guidelines for arsenic-containing compounds should be followed, including regular air monitoring in preparation areas .

Advanced: How can researchers address conflicting results when this compound-based buffers yield variable outcomes in enzyme activity assays?

Answer: Variability often stems from buffer pH, ionic strength, or residual arsenic interference. For example, in phenoloxidase assays using Litopenaeus vannamei, cacodylate-citrate buffer (0.01 M this compound, pH 7.0) was optimized by adding 0.45 M NaCl to minimize ionic interference. Researchers should:

  • Validate buffer pH post-preparation using microelectrodes.
  • Compare activity curves across buffer concentrations (0.01–0.05 M).
  • Include control assays with alternative buffers (e.g., phosphate) to isolate arsenic-related inhibition .

Basic: What steps are critical in formulating this compound buffers for biochemical applications?

Answer: Key steps include:

Dissolution : Dissolve this compound trihydrate (32.1 g/L for 0.15 M) in distilled water.

pH Adjustment : Titrate with 0.2 N HCl to target pH (e.g., 7.4 for electron microscopy).

Osmolarity Check : Use an osmometer (e.g., Advanced Osmometer Model 31 LAS) to confirm osmolarity (e.g., 820 mosmol/liter for neuronal fixation).

Filter Sterilization : Use 0.22 µm filters to remove particulates .

Advanced: What methodological approaches validate the efficacy of this compound buffers compared to alternative buffering agents in specific experimental models?

Answer: Comparative studies should assess:

  • Structural Preservation : Ultrastructural integrity via TEM imaging (e.g., dendritic spines in neurons) .
  • Enzyme Kinetics : Activity assays (e.g., phenoloxidase) under varying buffer conditions .
  • Long-term Stability : Sample degradation rates over weeks using mass spectrometry or FTIR. For example, cacodylate’s arsenic content may inhibit phosphatases, necessitating parallel assays with HEPES or MOPS buffers .

Basic: How does the pH adjustment of this compound buffers affect their performance in stabilizing biological samples?

Answer: this compound’s buffering capacity peaks at pH 6.2–7.4. Deviations outside this range reduce its efficacy. For instance, in scanning electron microscopy (SEM), pH 7.2 cacodylate buffers prevent acid hydrolysis of lipids during dehydration. Post-fixation with osmium tetroxide requires pH 7.4 to avoid precipitate formation. pH adjustments should use calibrated microelectrodes, as <0.1 pH unit variations significantly impact mitochondrial preservation .

Advanced: In studies requiring long-term sample storage, how does this compound buffer composition prevent degradation artifacts?

Answer: Long-term storage protocols often combine this compound with cryoprotectants (e.g., glycerol) and antioxidants (e.g., sodium metabisulfite). For example, Solution A (0.1 M cacodylate, 10 g/L sodium metabisulfite, pH 6.2) stabilizes glutamate antigens in immunohistochemistry for >6 months at 4°C. Researchers should validate storage conditions via accelerated aging tests (e.g., 37°C for 72 hours) and compare Fourier-transform infrared (FTIR) spectra pre- and post-storage .

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